molecular formula C16H30O3 B3191453 7-oxohexadecanoic acid CAS No. 54527-29-6

7-oxohexadecanoic acid

Cat. No.: B3191453
CAS No.: 54527-29-6
M. Wt: 270.41 g/mol
InChI Key: BLGIAJAFLPDOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxohexadecanoic acid, also known as 7-keto palmitic acid, is a long-chain fatty acid with the molecular formula C16H30O3. It is characterized by the presence of a keto group at the seventh carbon of the hexadecanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-oxohexadecanoic acid can be achieved through several methods. One common approach involves the oxidation of hexadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes. These processes offer advantages such as improved reaction control, safety, and scalability. For example, catalytic hydrogenation using a heterogeneous catalyst like Raney nickel can be employed to convert precursor compounds into this compound .

Mechanism of Action

The mechanism of action of 7-oxohexadecanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of oxidized products. These metabolites can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Comparison: this compound is unique due to the position of its keto group, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

7-oxohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-9-12-15(17)13-10-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGIAJAFLPDOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415263
Record name Hexadecanoic acid, 7-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54527-29-6
Record name Hexadecanoic acid, 7-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-oxohexadecanoic acid
Reactant of Route 2
Reactant of Route 2
7-oxohexadecanoic acid
Reactant of Route 3
Reactant of Route 3
7-oxohexadecanoic acid
Reactant of Route 4
Reactant of Route 4
7-oxohexadecanoic acid
Reactant of Route 5
Reactant of Route 5
7-oxohexadecanoic acid
Reactant of Route 6
Reactant of Route 6
7-oxohexadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.